molecular formula C19H28N2O2 B13874439 tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate

tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate

Cat. No.: B13874439
M. Wt: 316.4 g/mol
InChI Key: XFVJQGIOKXOROU-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with benzyl and prop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate typically involves multi-step organic reactions One common approach is to start with the pyrrolidine ring, which is then functionalized with benzyl and prop-2-enyl groupsThis can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-enyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study the interactions of carbamate groups with biological molecules. It may also serve as a model compound for investigating the metabolism of carbamates in living organisms .

Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Carbamates are known to exhibit a range of biological activities, including enzyme inhibition and receptor modulation .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The benzyl and prop-2-enyl groups may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring. The presence of both benzyl and prop-2-enyl groups provides a distinct set of chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C19H28N2O2/c1-5-11-19(20-17(22)23-18(2,3)4)12-13-21(15-19)14-16-9-7-6-8-10-16/h5-10H,1,11-15H2,2-4H3,(H,20,22)

InChI Key

XFVJQGIOKXOROU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CC=C

Origin of Product

United States

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